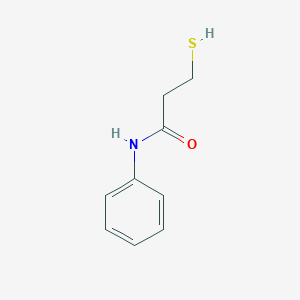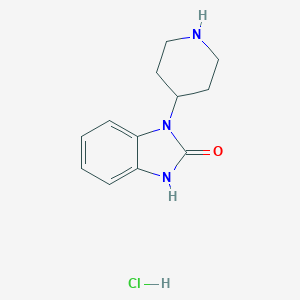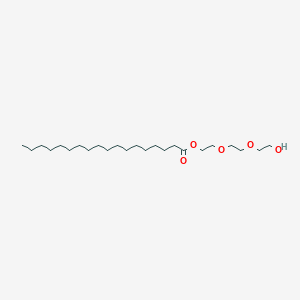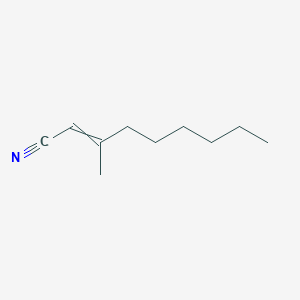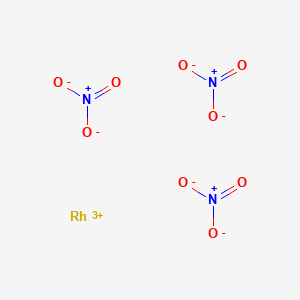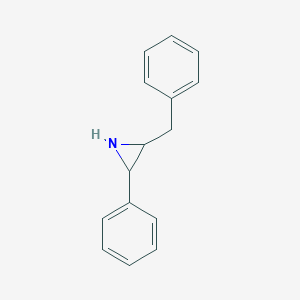
2-Benzyl-3-phenylaziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-3-phenylaziridine is a chemical compound that belongs to the aziridine family. It is a heterocyclic organic compound with a three-membered ring containing one nitrogen and two carbon atoms. The compound is of significant interest in scientific research due to its unique chemical properties and potential applications.
Scientific Research Applications
2-Benzyl-3-phenylaziridine has been extensively studied for its potential applications in various fields of science. In organic chemistry, it has been used as a building block for the synthesis of various bioactive molecules. It has also been used as a chiral auxiliary in asymmetric synthesis. In medicinal chemistry, it has been investigated for its potential as a drug candidate for the treatment of various diseases. In materials science, it has been studied for its potential as a monomer for the synthesis of polymers with unique properties.
Mechanism Of Action
The mechanism of action of 2-Benzyl-3-phenylaziridine is not fully understood. However, it is believed to act as an alkylating agent, reacting with nucleophilic groups in biomolecules such as proteins and DNA. This can lead to the inhibition of various cellular processes, including DNA replication and protein synthesis.
Biochemical And Physiological Effects
2-Benzyl-3-phenylaziridine has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated its cytotoxicity against various cancer cell lines. It has also been shown to inhibit the growth of bacteria and fungi. In vivo studies have shown that it can induce apoptosis in cancer cells and reduce tumor growth in animal models.
Advantages And Limitations For Lab Experiments
The advantages of using 2-Benzyl-3-phenylaziridine in lab experiments include its ease of synthesis, its unique chemical properties, and its potential applications in various fields of science. However, the compound is highly reactive and can be hazardous if not handled properly. It is also relatively unstable, and its use in experiments may require specialized equipment and expertise.
Future Directions
The potential applications of 2-Benzyl-3-phenylaziridine in various fields of science are vast, and future research is needed to fully explore its potential. Some possible future directions for research include the synthesis of novel bioactive molecules using 2-Benzyl-3-phenylaziridine as a building block, the investigation of its potential as a drug candidate for the treatment of various diseases, and the development of new materials with unique properties using 2-Benzyl-3-phenylaziridine as a monomer. Further studies are also needed to fully understand the mechanism of action of this compound and its potential side effects.
In conclusion, 2-Benzyl-3-phenylaziridine is a unique chemical compound with potential applications in various fields of science. Its ease of synthesis and unique chemical properties make it a valuable tool for researchers. However, its use in experiments requires specialized equipment and expertise, and its potential side effects must be carefully considered. Further research is needed to fully explore its potential and unlock its full range of applications.
Synthesis Methods
The synthesis of 2-Benzyl-3-phenylaziridine can be achieved through the reaction of benzylamine and phenylglycidyl ether. The reaction takes place under mild conditions and yields the desired product in good yields. Other methods for synthesizing this compound include the reaction of benzylamine and phenylacetylene and the reaction of benzylamine and phenylisocyanate.
properties
CAS RN |
1605-08-9 |
|---|---|
Product Name |
2-Benzyl-3-phenylaziridine |
Molecular Formula |
C15H15N |
Molecular Weight |
209.29 g/mol |
IUPAC Name |
2-benzyl-3-phenylaziridine |
InChI |
InChI=1S/C15H15N/c1-3-7-12(8-4-1)11-14-15(16-14)13-9-5-2-6-10-13/h1-10,14-16H,11H2 |
InChI Key |
HKLCRSPWWWHDBV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC2C(N2)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(N2)C3=CC=CC=C3 |
Other CAS RN |
7763-98-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bicyclo[3.1.0]hexane-2-undecanoic acid, methyl ester](/img/structure/B155601.png)

